ZINC LAURATE
Description
Properties
IUPAC Name |
dodecanoic acid;zinc | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCJCIUFYKCFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.[Zn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2452-01-9 | |
| Record name | Zinc laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2452-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Saponification and Metathesis
In the first step, lauric acid () reacts with sodium hydroxide () to form sodium laurate (). The reaction is typically conducted at elevated temperatures (40–80°C) with a 10% molar excess of to ensure complete deprotonation. The second step involves the addition of zinc chloride (), which displaces sodium ions to precipitate this compound:
Key parameters influencing yield and purity include:
| Parameter | Optimal Value | Impact on Reaction |
|---|---|---|
| Temperature | 80°C | Enhances reaction kinetics |
| excess | 20% (mass fraction) | Ensures complete precipitation |
| pH | 5–6 | Prevents zinc hydroxide formation |
Post-synthesis, the product is filtered, washed with deionized water, and dried at 50°C. This method achieves a lauric acid content of ≤1% and zinc content of 13.5–15.5%, meeting industrial standards.
Direct Reaction with Zinc Oxide
Recent advancements have replaced with zinc oxide () to circumvent byproduct formation (e.g., ) and improve process sustainability.
Mechanochemical Synthesis
In this approach, reacts directly with lauric acid in aqueous media. A patented method suspends in water with morpholine as a dispersant, followed by the gradual addition of lauric acid emulsion at 65°C. The reaction proceeds via:
This method eliminates bromine odors associated with lauric acid impurities and achieves near-quantitative yields. Key advantages include:
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Reduced waste : No sodium byproducts require disposal.
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Simplified purification : The absence of minimizes washing steps.
Melt Process with Basic Zinc Carbonate
A solvent-free method described in US Patent 6,649,585B1 utilizes basic zinc carbonate () as the zinc source.
Reaction Mechanism
Basic zinc carbonate is heated with lauric acid at 130–150°C, forming this compound and releasing water and carbon dioxide:
This exothermic reaction avoids solvents, reducing energy consumption and environmental impact. The process is scalable for industrial production, with a reported melting point of for the final product.
Comparative Analysis of Methods
| Method | Yield | Purity | Byproducts | Scalability |
|---|---|---|---|---|
| Double decomposition | 85–90% | High | Moderate | |
| Direct reaction | 95–98% | Very high | High | |
| Melt process | 90–95% | High | , | High |
Key Findings :
-
The double decomposition method remains prevalent due to its simplicity, but it generates , necessitating extensive washing.
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The -based approach offers superior environmental and economic benefits, aligning with green chemistry principles.
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The melt process is ideal for large-scale production but requires precise temperature control to prevent decomposition.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid undergoes various chemical reactions, including:
Oxidation: Dodecanoic acid can be oxidized to produce dodecanedioic acid, a dicarboxylic acid.
Reduction: It can be reduced to dodecanol using reducing agents like lithium aluminum hydride.
Esterification: Dodecanoic acid reacts with alcohols to form esters, such as dodecyl dodecanoate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecanol.
Esterification: Dodecyl dodecanoate.
Scientific Research Applications
Cosmetics and Personal Care
Zinc Laurate is widely used in the cosmetics industry for its properties as an anticaking agent , opacifying agent , and viscosity modifier . It enhances the texture and stability of cosmetic formulations, ensuring a smooth application. Additionally, it acts as a dry binder in products such as powders and creams .
Food Industry
In food applications, this compound is recognized for its potential as an anti-caking agent , which helps prevent clumping in powdered food products. Its use contributes to improved flowability and shelf-life of food products .
Plastics and Polymers
This compound serves as a heat stabilizer in polyvinyl chloride (PVC) compounds. It enhances the thermal stability of PVC during processing, contributing to better mechanical properties and durability of the final products . The compound also functions as a lubricant and rheology modifier in PVC processing.
Pharmaceuticals
Recent studies have indicated that this compound exhibits protective effects against intestinal barrier dysfunction induced by pathogens such as enterotoxigenic Escherichia coli (ETEC). In animal models, it has been shown to reduce diarrhea scores and improve intestinal health by maintaining villus height and tight junction integrity . This suggests potential applications in therapeutic formulations aimed at gastrointestinal health.
Case Study 1: Antibacterial Properties
A study investigated the effects of this compound on mice infected with ETEC. Mice pretreated with this compound showed significant protection against weight loss and diarrhea compared to untreated controls. The study highlighted that this compound pretreatment prevented intestinal barrier damage and reduced inflammatory responses associated with ETEC infection .
Case Study 2: Cosmetic Formulations
In cosmetic formulations, the incorporation of this compound has been shown to enhance product stability and texture. For instance, its use in powder formulations resulted in improved flow properties and reduced agglomeration, making it a valuable ingredient in both makeup and skin care products .
Data Table: Applications Summary
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Cosmetics | Anticaking agent, opacifier, viscosity modifier | Improved texture, stability |
| Food Industry | Anti-caking agent | Enhanced flowability |
| Plastics | Heat stabilizer for PVC | Increased thermal stability |
| Pharmaceuticals | Protection against intestinal dysfunction | Reduced diarrhea scores |
Mechanism of Action
Dodecanoic acid exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts the lipid membranes of bacteria and fungi, leading to cell lysis and death.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antiviral Action: It interferes with the replication of viruses by disrupting their lipid envelopes.
Comparison with Similar Compounds
Thermal Stabilizers in PVC
Zinc laurate is often compounded with calcium or zinc salts for PVC stabilization. Comparative performance data are summarized below:
Key Findings :
Vulcanization Accelerators in Rubber
This compound is compared with zinc pentaerythritol in natural rubber vulcanization:
Key Findings :
Q & A
Q. What are the standard methods for characterizing zinc laurate’s structural and thermal properties in academic research?
To characterize this compound, researchers should employ spectroscopic techniques (e.g., FTIR for functional group analysis, NMR for molecular structure confirmation) and thermal methods (e.g., TGA for decomposition profiles, DSC for phase transitions). Purity assessment requires elemental analysis (e.g., ICP-OES for zinc quantification) and chromatography (HPLC for residual lauric acid detection). Experimental protocols should align with reproducibility standards, including detailed synthesis conditions and calibration of instruments using certified reference materials .
Q. How can researchers optimize synthesis protocols for this compound to ensure high yield and minimal impurities?
Optimization involves systematic variation of reaction parameters (e.g., stoichiometry of zinc oxide to lauric acid, solvent selection, temperature, and pH). Kinetic studies (e.g., time-resolved pH monitoring) and statistical tools like Design of Experiments (DoE) can identify critical factors. Post-synthesis purification steps (e.g., recrystallization from ethanol or hexane) should be validated via mass balance and purity assays. Cross-referencing with literature methods and reporting deviations (e.g., solvent polarity effects) is essential for reproducibility .
Q. What analytical techniques are recommended for assessing this compound’s role as a viscosity modifier or opacifier in composite materials?
Rheological studies (e.g., viscosity vs. shear rate measurements) and microscopy (SEM/TEM for dispersion analysis) are critical. Compare this compound’s performance against alternatives (e.g., zinc stearate) using standardized matrices (e.g., polymer blends). Include control experiments to isolate its contribution from other additives. Statistical validation (e.g., ANOVA for replicate measurements) ensures robustness .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s interaction with hydrophobic substrates in catalytic or material science applications?
Use surface-sensitive techniques like XPS or contact angle measurements to study adsorption behavior. Computational modeling (DFT for binding energy calculations) paired with experimental data (e.g., Langmuir isotherms) can validate interaction mechanisms. Address discrepancies in literature by replicating prior studies under controlled conditions (e.g., humidity, solvent polarity) and reporting raw data for transparency .
Q. What experimental designs are suitable for investigating this compound’s stability under extreme conditions (e.g., high temperature, UV exposure)?
Accelerated aging studies with controlled environmental chambers (e.g., 70°C/75% RH for thermal-humidity stress) coupled with periodic sampling. Analytical endpoints include FTIR (functional group degradation), XRD (crystallinity changes), and ICP-MS (zinc leaching). Use Arrhenius modeling to predict long-term stability and validate with real-time data. Report failure modes (e.g., oxidation byproducts) and mitigation strategies .
Q. How should researchers resolve contradictions in literature regarding this compound’s biocompatibility or toxicity profiles?
Conduct systematic reviews (PRISMA guidelines) to aggregate existing data, followed by in vitro/in vivo assays (e.g., cytotoxicity assays on mammalian cell lines, zebrafish embryo models). Control for variables like particle size, dispersion method, and exposure duration. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypothesis-driven studies addressing specific gaps .
Q. What computational approaches are effective for predicting this compound’s behavior in multi-component systems (e.g., polymer nanocomposites)?
Molecular dynamics (MD) simulations can model diffusion coefficients and interfacial interactions. Pair with experimental validation via SAXS (nanoscale structure) and DMA (mechanical properties). Calibrate force fields using experimental spectroscopic data. Open-source tools (e.g., GROMACS) and reproducibility checklists (e.g., MD simulation reporting standards) enhance credibility .
Methodological Frameworks
- For Experimental Reproducibility : Follow Beilstein Journal guidelines, including detailed synthesis protocols, instrument calibration data, and raw datasets in supplementary materials .
- For Data Contradictions : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure comparative studies and meta-analyses .
- For Stability Studies : Use ISO 16703:2011 (hydrocarbon degradation) or ASTM D5483 (oxidative stability) as reference frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
